7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Description

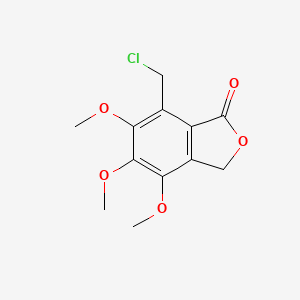

Structure

3D Structure

Properties

IUPAC Name |

7-(chloromethyl)-4,5,6-trimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-15-9-6(4-13)8-7(5-18-12(8)14)10(16-2)11(9)17-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZNABLCQIHCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1COC2=O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317200 | |

| Record name | 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6547-34-8 | |

| Record name | NSC312617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 4,5,6-trimethoxy-2-benzofuran-1(3H)-one using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom, forming new carbon-nitrogen or carbon-sulfur bonds.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

The compound is utilized in several key areas:

Pharmaceutical Applications

7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its benzofuran structure is significant for developing drugs with anti-inflammatory and analgesic properties.

Case Study : Research has shown that derivatives of benzofuran exhibit promising activity against certain cancer cell lines. The chloromethyl group enhances reactivity, allowing for further modifications that can lead to more potent therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound is explored as a potential herbicide or pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Research Insight : Studies indicate that benzofuran derivatives can disrupt plant growth by interfering with hormonal pathways. This property is being investigated to create selective herbicides that minimize damage to non-target species while effectively controlling weeds .

Organic Synthesis

As a versatile building block in organic chemistry, this compound is employed in synthesizing various complex organic molecules. Its reactive chloromethyl group allows for nucleophilic substitutions and other reactions.

Example Application : In synthetic organic chemistry, this compound can be utilized to create novel materials or compounds with specific functional properties, such as dyes or polymers .

Data Table: Summary of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis; potential anti-cancer properties | Development of analgesics |

| Agrochemicals | Potential herbicide/pesticide; affects plant growth | Selective weed control |

| Organic Synthesis | Building block for complex organic molecules | Production of dyes and polymers |

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 7-(Chloromethyl)-4,5,6-trimethoxy-benzofuranone | Benzofuranone | 4,5,6-OMe; 7-CH2Cl | Chloromethyl, Methoxy |

| 4,5,6-Trimethoxy-benzofuranone | Benzofuranone | 4,5,6-OMe | Methoxy |

| 7-Chloro-2-(chloromethyl)quinazolinone | Quinazoline | 7-Cl; 2-CH2Cl | Chloromethyl, Chlorine |

| Thiazole-coupled noscapine derivative | Benzofuranone | 7-O(CH2-thiazole); 6-OMe | Ether, Methoxy |

Research Findings

- Reactivity : The chloromethyl group in the target compound enables diverse functionalization (e.g., etherification, amination), as seen in and .

- Spectroscopic Signatures : CH2-Cl groups in aromatic systems show consistent ¹³C-NMR shifts (~δC 40–45), aiding structural confirmation .

- Therapeutic Potential: Benzofuranones with electron-withdrawing groups (e.g., Cl, OMe) exhibit enhanced bioavailability and target affinity compared to parent structures .

Biological Activity

7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, also known by its CAS number 6547-34-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and other relevant pharmacological activities.

- Molecular Formula : C₁₂H₁₃ClO₅

- Molecular Weight : 273 Da

- LogP : 1.64

- Polar Surface Area : 54 Å

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | 0.23–0.70 | 0.47–0.94 | E. coli |

| Compound B | 0.06–0.47 | 0.11–0.94 | S. aureus |

| Compound C | 0.08–0.23 | 0.11–0.47 | T. viride |

Note: These values are indicative of the potential antimicrobial activity based on structural analogs and may not directly reflect the activity of the compound .

Cytotoxic Activity

The compound's structure suggests it could act as a tubulin polymerization inhibitor, similar to other benzo[b]furan derivatives that have shown cytotoxic effects against cancer cell lines.

Case Study: Tubulin Polymerization Inhibition

In a study evaluating various benzofuran derivatives for their ability to inhibit tubulin polymerization, several compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells and other tumor cell lines:

- Compound D showed IC₅₀ values in the low micromolar range.

- Mechanistic studies indicated that these compounds induce apoptosis through disruption of microtubule dynamics.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives like this compound can be influenced by various substituents on the benzene ring and furan moiety:

- Chloro Group : Enhances antimicrobial and anticancer activity.

- Methoxy Groups : Contribute to lipophilicity and may improve cell membrane permeability.

- Benzofuran Core : Essential for interaction with biological targets such as tubulin.

Q & A

Basic: What are the standard synthetic routes for 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

Answer:

A common synthetic approach involves cyclization of substituted salicylaldehyde derivatives with halogenated ketones. For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone can react with substituted salicylaldehydes in dry acetone under reflux with anhydrous K₂CO₃ as a base. Optimization includes:

- Solvent choice : Dry acetone minimizes side reactions.

- Temperature : Reflux (~56°C) ensures sufficient energy for cyclization.

- Purification : Flash column chromatography (hexane/ethyl acetate gradients) isolates the product, followed by recrystallization (e.g., petroleum ether) to enhance purity .

Table 1: Example Synthesis Parameters from

| Parameter | Value |

|---|---|

| Starting Material | Substituted salicylaldehyde |

| Halogenated Ketone | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone |

| Solvent | Dry acetone |

| Base | K₂CO₃ (2 equiv) |

| Reaction Time | 18 hours |

| Yield | 76.3% |

| Purification | Flash chromatography, recrystallization |

Advanced: How can regioselectivity challenges be addressed during the synthesis of benzofuranone derivatives with multiple methoxy and chloromethyl substituents?

Answer:

Regioselectivity is influenced by steric and electronic effects of substituents. Strategies include:

- Directing groups : Methoxy groups at positions 4, 5, and 6 act as electron-donating groups, directing electrophilic substitution to the less hindered position.

- Protection/deprotection : Temporarily protecting reactive sites (e.g., chloromethyl group) with TMSCl or Boc groups prevents undesired side reactions.

- Catalytic control : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and favor desired regiochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?

Answer:

Key techniques include:

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., δ ~3.8 ppm for methoxy groups, δ ~4.5 ppm for chloromethyl).

- IR : Detects carbonyl (ν ~1705 cm⁻¹) and ether (ν ~1135 cm⁻¹) stretches.

- GC-MS/EI-HRMS : Validates molecular ion ([M]⁺) and fragments. Discrepancies between calculated and observed masses (e.g., Δ < 0.05 Da) require recalibration or impurity analysis (e.g., isomer content via HPLC) .

Table 2: Spectral Data from

| Technique | Key Observations |

|---|---|

| ¹H-NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 4.52 (s, 2H, CH₂Cl) |

| ¹³C-NMR | δ 170.5 (C=O), δ 56.1 (OCH₃) |

| IR | 1705 cm⁻¹ (C=O), 1135 cm⁻¹ (C-O-C) |

| EI-HRMS | [M]⁺ calc. 374.1365, obs. 374.1360 |

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of benzofuranone derivatives?

Answer:

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing chloromethyl with hydroxyl or alkyl groups) to assess impact on bioactivity.

- Assay selection : Use enzyme inhibition assays (e.g., antifungal activity via MIC testing) or cell-based models (e.g., cytotoxicity in cancer lines).

- Data analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends. For example, chloromethyl groups may enhance membrane permeability in antifungal applications .

Basic: What purification methods are recommended for isolating high-purity this compound?

Answer:

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc) removes polar impurities.

- Crystallization : Slow evaporation from acetone or petroleum ether yields single crystals for X-ray validation.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) resolve isomers or trace impurities (<2%) .

Advanced: How can analytical inconsistencies (e.g., HRMS discrepancies) be systematically investigated in benzofuranone derivatives?

Answer:

- Step 1 : Verify calibration standards (e.g., reserpine for EI-HRMS).

- Step 2 : Perform isotopic pattern analysis to confirm molecular formula.

- Step 3 : Use tandem MS/MS to identify fragment pathways and detect co-eluting impurities.

- Step 4 : Cross-validate with alternative techniques (e.g., MALDI-TOF for high-mass accuracy) .

Basic: What safety protocols are essential when handling chloromethyl-containing benzofuranones?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal.

- First aid : Immediate rinsing with water for skin contact; medical consultation for inhalation exposure .

Advanced: What computational methods support the prediction of benzofuranone reactivity and stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.